N-(2-hydroxycyclohexyl)-4-methoxybenzamide

Description

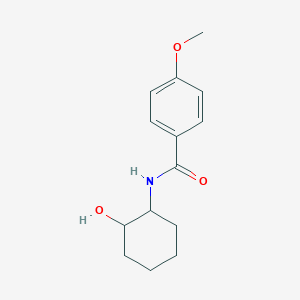

N-(2-Hydroxycyclohexyl)-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxybenzoyl group linked to a 2-hydroxycyclohexylamine moiety. The hydroxyl group on the cyclohexyl ring likely enhances hydrophilicity compared to non-hydroxylated analogs, influencing solubility and intermolecular interactions such as hydrogen bonding. Benzamides are widely studied for their pharmacological and material science applications, including enzyme inhibition and metal complexation .

Properties

CAS No. |

710290-26-9 |

|---|---|

Molecular Formula |

C14H19NO3 |

Molecular Weight |

249.30 g/mol |

IUPAC Name |

N-(2-hydroxycyclohexyl)-4-methoxybenzamide |

InChI |

InChI=1S/C14H19NO3/c1-18-11-8-6-10(7-9-11)14(17)15-12-4-2-3-5-13(12)16/h6-9,12-13,16H,2-5H2,1H3,(H,15,17) |

InChI Key |

DTCXRZSZRPDNEY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2CCCCC2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxycyclohexyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 2-hydroxycyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and are performed at room temperature to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and enhances safety during production .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxycyclohexyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium at elevated temperatures.

Reduction: LiAlH4 in anhydrous ether under reflux conditions.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: Formation of N-(2-oxocyclohexyl)-4-methoxybenzamide.

Reduction: Formation of N-(2-hydroxycyclohexyl)-4-methoxybenzylamine.

Substitution: Formation of N-(2-hydroxycyclohexyl)-4-substituted benzamide.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Industry: Utilized in the development of new materials with specific functional properties.

Mechanism of Action

The mechanism by which N-(2-hydroxycyclohexyl)-4-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. For instance, its inhibitory effect on tyrosinase is due to its ability to bind to the active site of the enzyme, thereby preventing the oxidation of tyrosine to melanin. This interaction disrupts the melanogenesis pathway, leading to reduced melanin production .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The hydroxyl group in N-(2-hydroxycyclohexyl)-4-methoxybenzamide distinguishes it from structurally related compounds. Key comparisons include:

N-Cyclohexyl-4-Methoxybenzamide ()

- Structure : Lacks the hydroxyl group on the cyclohexyl ring.

- Molecular Weight : 247.34 g/mol.

- Solubility : Lower hydrophilicity due to the absence of polar hydroxyl.

- Stability : Likely more stable under acidic conditions compared to hydroxylated analogs .

N-(6-Aminohexyl)-4-Methoxybenzamide () Structure: Features a linear aminohexyl chain instead of a cyclohexyl group. Solubility: Higher aqueous solubility due to the primary amine. Stability: Shows pH-sensitive hydrolysis of the phosphoramide bond, with instability below pH 5.2 .

4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-Benzamide (4MNB) ()

- Structure : Contains nitro and bromo substituents.

- Crystallography : Exhibits two molecules per asymmetric unit, with planar benzamide groups.

Table 1: Physicochemical Comparison

*Calculated based on molecular formula.

Stability and Reactivity

- pH Sensitivity: Analogous to N-(6-aminohexyl)-4-methoxybenzamide, the hydroxyl group in the target compound may render it susceptible to hydrolysis under acidic conditions (pH < 5) .

Biological Activity

N-(2-hydroxycyclohexyl)-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxy group on the cyclohexyl ring and a methoxy group on the benzene ring. These functional groups significantly influence the compound's chemical reactivity and biological activity, affecting its binding affinity to various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The hydroxy group enhances its solubility and potential for hydrogen bonding, while the methoxy group may affect its lipophilicity and permeability through cellular membranes.

Research indicates that this compound may exhibit anticancer effects by inducing apoptosis in cancer cells, potentially through the activation of caspase pathways or inhibition of cell cycle progression. Additionally, it shows promise as an antimicrobial agent by disrupting bacterial cell wall synthesis or function.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

- Cell Line Studies : In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 12.5 | |

| A549 | 15.3 |

- Mechanism : The compound appears to induce apoptosis via mitochondrial pathways, increasing the Bax/Bcl-2 ratio, which leads to cytochrome c release and subsequent activation of caspases .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored:

- Bacterial Strains Tested : The compound was tested against several strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined as follows:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall integrity and inhibition of essential metabolic pathways .

Case Study 1: Anticancer Efficacy in Vivo

In a recent animal model study, this compound was administered to mice with induced tumors. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent.

- Tumor Reduction : Tumor size decreased by approximately 40% after four weeks of treatment.

- Survival Rate : The survival rate in treated mice was significantly higher than in untreated controls (p < 0.05) .

Case Study 2: Antimicrobial Application

In clinical settings, this compound was evaluated for its effectiveness against antibiotic-resistant strains of bacteria. Preliminary results showed promising activity, suggesting it could be developed into a new therapeutic agent for treating resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.